Superior Virologic and Immunologic Response in Triple‑Class‑Experienced Patients: Direct Head‑to‑Head RESIST‑1 and RESIST‑2 Trials
In two identical Phase III trials, ritonavir‑boosted tipranavir (TPV/r) was compared with an investigator‑selected ritonavir‑boosted comparator PI (CPI/r). In RESIST‑1, the 24‑week treatment response rate (confirmed ≥1 log10 HIV‑1 RNA reduction) was 41.5% for TPV/r versus 22.3% for CPI/r (P<0.0001) . In RESIST‑2, the response rates were 41.0% vs. 14.9%, respectively (P<0.0001) . Mean CD4+ cell count increases were 54 vs. 24 cells/mm³ in RESIST‑1 and 51 vs. 18 cells/mm³ in RESIST‑2. These data demonstrate consistent, statistically superior efficacy of tipranavir over other boosted PIs in patients with confirmed PI resistance.
| Evidence Dimension | 24‑week treatment response (≥1 log10 HIV‑1 RNA reduction) |
|---|---|
| Target Compound Data | TPV/r: 41.5% (RESIST‑1); 41.0% (RESIST‑2) |
| Comparator Or Baseline | CPI/r (investigator‑selected ritonavir‑boosted PI): 22.3% (RESIST‑1); 14.9% (RESIST‑2) |
| Quantified Difference | Absolute difference: 19.2% (RESIST‑1), 26.1% (RESIST‑2); P<0.0001 in both trials |
| Conditions | Randomized, open‑label Phase III trials; treatment‑experienced patients with documented PI resistance (RESIST‑1: n=620; RESIST‑2: n=863) |
Why This Matters
Procurement choices for salvage regimens must be anchored in demonstrated superiority over standard‑of‑care comparators in the target population—a requirement that tipranavir fulfills with statistically significant and clinically meaningful virologic advantage.
- [1] Gathe J, et al. Efficacy of the protease inhibitors tipranavir plus ritonavir in treatment‑experienced patients: 24‑week analysis from the RESIST‑1 trial. Clin Infect Dis. 2006;43(10):1337‑46. doi:10.1086/508353. PMID: 17051503. View Source
- [2] Cahn P, et al. Ritonavir‑boosted tipranavir demonstrates superior efficacy to ritonavir‑boosted protease inhibitors in treatment‑experienced HIV‑infected patients: 24‑week results of the RESIST‑2 trial. Clin Infect Dis. 2006;43(10):1347‑56. doi:10.1086/508352. PMID: 17051504. View Source
